1-(2-Bromoethoxy)-2-chlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368349 | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-26-5 | |
| Record name | 1-(2-Bromoethoxy)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromoethoxy 2 Chlorobenzene and Analogous Compounds
Classical Etherification Approaches
The traditional methods for synthesizing aryl ethers, including 1-(2-bromoethoxy)-2-chlorobenzene, have long relied on fundamental reactions that are still widely taught and utilized. These approaches typically involve the formation of an ether bond through the reaction of an alkoxide with a suitable electrophile.
Williamson Ether Synthesis and its Modern Adaptations
The Williamson ether synthesis, first reported in 1850, remains one of the most dependable and versatile methods for preparing ethers. masterorganicchemistry.com The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. In the context of synthesizing this compound, this would typically involve the reaction of a 2-chlorophenoxide salt with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). guidechem.comchemicalbook.com
The classical Williamson synthesis proceeds via an SN2 mechanism, where the alkoxide nucleophile attacks the carbon atom bearing the leaving group. masterorganicchemistry.com This concerted mechanism is most efficient for primary and methyl halides, as steric hindrance around the reaction center can significantly impede the reaction rate. masterorganicchemistry.comteachthemechanism.com For instance, the synthesis of 2-butoxynaphthalene (B1668118) involves the deprotonation of 2-naphthol (B1666908) to form the nucleophilic naphthoxide ion, which then attacks 1-bromobutane. wvu.edu
Modern adaptations often focus on optimizing reaction conditions, such as the choice of base and solvent, to improve yields and minimize side reactions. Common bases used to deprotonate the phenol (B47542) include sodium hydroxide (B78521) and sodium hydride. wvu.eduyoutube.com The choice of solvent is also crucial, with polar aprotic solvents often favoring the SN2 pathway.
Table 1: Key Features of the Williamson Ether Synthesis
| Feature | Description |
|---|---|
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) masterorganicchemistry.comteachthemechanism.com |
| Nucleophile | Alkoxide or Phenoxide Ion masterorganicchemistry.com |
| Electrophile | Alkyl Halide (or Sulfonate) masterorganicchemistry.com |
| Optimal Substrates | Methyl and Primary Alkyl Halides masterorganicchemistry.comyoutube.com |
| Common Bases | Sodium Hydroxide, Sodium Hydride wvu.eduyoutube.com |
| Potential Side Reactions | Elimination (E2) with Secondary and Tertiary Halides masterorganicchemistry.comyoutube.com |
Reactivity of Phenols and Halogenated Ethanes in Ether Formation
The reactivity of the starting materials is a critical factor in the success of etherification reactions. 2-Chlorophenol (B165306), the precursor to the phenoxide component in the synthesis of this compound, exhibits distinct reactivity due to the presence of both the hydroxyl group and the chlorine atom on the aromatic ring. chemcess.com The hydroxyl group of 2-chlorophenol is more acidic than that of phenol, facilitating the formation of the corresponding phenoxide salt. chemcess.com This enhanced acidity is a result of the electron-withdrawing inductive effect of the chlorine atom.
The chlorine substituent also influences the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. chemcess.com While the hydroxyl group is an activating, ortho-, para-directing group for electrophilic substitution, the chlorine atom is a deactivating, ortho-, para-director. chemcess.com In the context of forming the ether, it is the nucleophilic character of the phenoxide that is of primary importance.
The other key reactant, a halogenated ethane (B1197151) such as 1,2-dibromoethane, provides the two-carbon bridge of the ether. The presence of two halogen atoms makes this molecule susceptible to nucleophilic attack. In the synthesis of this compound, one bromine atom is displaced by the 2-chlorophenoxide, while the other remains on the ethoxy chain.
Catalytic Synthesis Strategies
While classical methods are robust, the development of catalytic systems has revolutionized aryl ether synthesis, offering milder reaction conditions, broader substrate scope, and improved efficiency. These strategies can be broadly divided into metal-catalyzed and transition-metal-free approaches.
Metal-Catalyzed Etherification
Transition metal catalysts, particularly those based on copper and palladium, have been extensively used to facilitate the formation of aryl ethers. Copper-catalyzed Ullmann condensation, for example, has been a long-standing method for this transformation. More recent advancements have led to the development of highly efficient copper-based catalytic systems that can operate under milder conditions. For instance, self-assembled octanuclear copper clusters have been shown to catalyze the coupling of aryl iodides with alcohols under mild conditions. organic-chemistry.org Similarly, specific ligands like oxalic diamides can promote the copper-catalyzed alkoxylation of aryl chlorides and bromides. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. These methods often exhibit high functional group tolerance and can be used to couple a wide range of aryl halides and alcohols. For example, the reaction of 2-bromochlorobenzene with phenylboronic acid can be catalyzed by a palladium complex to form 2-chloro-1,1'-biphenyl, demonstrating the utility of palladium catalysts in forming C-C bonds, a reaction class closely related to etherification.
Transition-Metal-Free Methodologies for Ether Synthesis
In recent years, there has been a significant push towards developing more sustainable and cost-effective synthetic methods, leading to the emergence of transition-metal-free etherification strategies. rsc.org These methods often rely on the use of hypervalent iodine reagents, such as diaryliodonium salts, or the activation of C-O or C-F bonds. organic-chemistry.orgrsc.org
The arylation of alcohols and phenols with diaryliodonium salts provides a mild and metal-free route to aryl ethers. organic-chemistry.org These reactions can be performed in water at low temperatures, making them environmentally benign. organic-chemistry.org Another approach involves the defluoroetherification of aryl fluorides with alkoxyboronic acid pinacol (B44631) esters, mediated by a strong base like potassium bis(trimethylsilyl)amide (KHMDS). rsc.org
Furthermore, direct nucleophilic aromatic substitution (SNAr) of activated aryl halides or ethers can be achieved without a metal catalyst. For example, the synthesis of aryl alkyl ethers has been accomplished through the cleavage of a C-OMe bond in the presence of a potassium salt, which activates the methoxy (B1213986) group. researchgate.net These metal-free methods offer a valuable alternative to traditional metal-catalyzed reactions, often with comparable or even superior efficiency for specific substrates. acs.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.net
The application of microwave irradiation has been successfully demonstrated in a variety of organic transformations, including the synthesis of heterocyclic compounds like flavonoids and pyrazolines. nih.govresearchgate.net In the context of ether synthesis, microwave assistance can be applied to both classical and catalytic methods. For example, the DBU-catalyzed tandem annulation of arylhydrazonopropanals with acetoacetanilide (B1666496) to form carboxamides has been shown to proceed much faster under microwave conditions compared to thermal heating. nih.gov The synthesis of toluidine derivatives has also been significantly accelerated using microwave irradiation, with reaction times reduced from hours to minutes. researchgate.net This technology holds great promise for the rapid and efficient synthesis of this compound and its analogs.
Advanced Synthetic Transformations Leading to the Compound
The creation of this compound is not a trivial synthetic task. It requires precise control over reaction conditions to ensure the desired regioselectivity and functional group tolerance. Advanced methodologies have been developed to optimize the formation of the specific ether linkage and introduce the required halogen substituents.
Halogenation and Hydroxyethylation Pathways
The most fundamental and widely employed method for the synthesis of alkyl aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide, which is typically formed by deprotonating an alcohol or a phenol with a suitable base. wikipedia.orgjk-sci.commasterorganicchemistry.com For the specific synthesis of this compound, the logical precursors are 2-chlorophenol and a 2-bromoethoxy source, such as 1,2-dibromoethane. guidechem.com
The pathway can be described as follows:
Formation of the Phenoxide : 2-chlorophenol is treated with a base to form the corresponding sodium or potassium 2-chlorophenoxide. Bases commonly used for generating aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3). jk-sci.com
Nucleophilic Attack : The resulting 2-chlorophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a suitable alkylating agent like 1,2-dibromoethane. This SN2 reaction displaces one of the bromide ions, forming the desired ether linkage.
An analogous reaction is the synthesis of 1,2-Bis(2-bromoethoxy)benzene, where catechol is reacted with sodium hydroxide and then 1,2-dibromoethane, demonstrating the viability of this pathway. chemicalbook.com The reaction conditions, such as the choice of solvent (e.g., dipolar aprotic solvents like DMF or DMSO) and temperature, are crucial for maximizing yield and minimizing side reactions like dehydrohalogenation. jk-sci.com
In some variations, a halogenated alcohol can be used. mdpi.com For instance, reacting a phenolic compound with 2-bromoethanol (B42945) in the presence of a base can also lead to the formation of the hydroxyethyl (B10761427) ether, which would then need to be subjected to a subsequent bromination step to yield the final product. However, direct alkylation with a di-halogenated species like 1,2-dibromoethane is often more step-economical.
Grignard Reagent Applications in Related Ether Syntheses
Grignard reagents (RMgX) are powerful organometallic compounds renowned for their ability to form new carbon-carbon bonds. taylorandfrancis.com They are potent nucleophiles and strong bases, typically reacting with electrophilic carbon atoms in carbonyl groups (aldehydes, ketones, esters) and epoxides. mnstate.edu For example, the addition of Grignard reagents to aromatic acid chlorides can selectively produce aryl ketones, while their reaction with esters often yields tertiary alcohols after a double addition. mnstate.eduwisc.edu
However, the direct synthesis of aryl ethers via Grignard reagents is not a standard or efficient method. A Grignard reagent would not typically be used to form the C-O bond in this compound for several key reasons:
Reactivity : Grignard reagents are hard nucleophiles that preferentially attack carbonyls. Their reaction with an alkyl halide to form an ether is less favorable and not a common transformation.
Basicity : As strong bases, Grignard reagents would readily deprotonate any available acidic protons, such as a phenol, which would consume the reagent without leading to the desired ether formation. mnstate.edu
While not used for the final etherification step, Grignard reagents can be instrumental in synthesizing the precursors. For instance, a Grignard reagent could be used in a multi-step synthesis to introduce the chloro-substituent or other functional groups onto the aromatic ring before the phenol functionality is created and subsequently etherified via a Williamson synthesis. The chemoselectivity of Grignard formation is a key consideration; for instance, in a molecule with multiple halogens like 1-bromo-4-chlorobenzene, the Grignard reagent forms selectively at the more reactive carbon-bromine bond. walisongo.ac.id
| Reactant | Grignard Reagent (R-MgX) | Product Type | Reference |
|---|---|---|---|
| Aldehyde | Aryl or Alkyl Magnesium Halide | Secondary Alcohol | mnstate.edu |
| Ketone | Aryl or Alkyl Magnesium Halide | Tertiary Alcohol | mnstate.edu |
| Ester | Aryl or Alkyl Magnesium Halide (2 equiv.) | Tertiary Alcohol | mnstate.edu |
| Acid Chloride | Aryl or Alkyl Magnesium Halide | Ketone | wisc.edu |
| Carbon Dioxide (CO₂) | Aryl or Alkyl Magnesium Halide | Carboxylic Acid | taylorandfrancis.com |
Tandem Synthesis Approaches for Aryl Ethers
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without the need to isolate intermediates. union.edu This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation.
For the synthesis of aryl ethers, several tandem strategies have been developed. One notable example is a process that couples a halogen exchange with an Ullmann etherification. union.edu The Ullmann condensation is a classic method for forming aryl ethers by coupling an aryl halide with a phenol (or its corresponding phenoxide) using a copper catalyst. union.edu A tandem approach might involve an in-situ halogen exchange to create a more reactive aryl iodide from a less reactive aryl bromide or chloride, which then immediately undergoes the copper-catalyzed Ullmann coupling with an alcohol.
Substrate Scope and Efficiency Considerations in the Synthesis of Halogenated Aryl Ethers
The efficiency and success of synthesizing halogenated aryl ethers are highly dependent on the choice of substrates, catalysts, and reaction conditions. The nature of the halogen on the aryl ring, steric hindrance, and the electronic properties of other substituents all play crucial roles. union.eduorganic-chemistry.org
The Williamson ether synthesis, while versatile, has a scope that is largely dictated by the nature of the alkylating agent. wikipedia.org The reaction proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides. masterorganicchemistry.com If secondary or, particularly, tertiary alkyl halides are used, the strong basicity of the phenoxide nucleophile often leads to a competing E2 elimination reaction, forming an alkene as a major byproduct and significantly reducing the ether yield. jk-sci.comlibretexts.org Therefore, for synthesizing this compound, using a primary halide like 1,2-dibromoethane is critical for efficiency.
For coupling reactions like the Ullmann condensation, the reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. organic-chemistry.org Traditional Ullmann conditions are often harsh, but modern catalytic systems have expanded the scope. For example, using copper(I) iodide (CuI) with specific ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) allows for the coupling of aryl iodides and bromides under milder conditions. organic-chemistry.org More advanced palladium-based catalysts with specialized phosphine (B1218219) ligands (e.g., DPPF) have been developed to facilitate the coupling of even less reactive aryl chlorides. organic-chemistry.orgnih.gov
| Factor | Favorable for High Efficiency | Unfavorable for High Efficiency | Methodology | Reference |
|---|---|---|---|---|
| Alkyl Halide Structure | Primary (e.g., -CH₂Br) | Secondary, Tertiary (prone to E2 elimination) | Williamson Synthesis | jk-sci.comlibretexts.org |
| Aryl Halide Reactivity | Aryl Iodide > Aryl Bromide | Aryl Chloride (requires more active catalysts) | Ullmann / Buchwald-Hartwig | organic-chemistry.orgnih.gov |
| Catalyst/Ligand System | CuI/ligand for Ar-I, Ar-Br; Pd/ligand for Ar-Cl | No catalyst or inappropriate catalyst | Ullmann / Buchwald-Hartwig | union.eduorganic-chemistry.org |
| Steric Hindrance | Less substituted aryl rings and alkoxides | Bulky groups near the reaction center (e.g., ortho substituents) | General (Williamson, Ullmann) | wikipedia.orgunion.edu |
| Electronic Effects | Electron-withdrawing groups on aryl halide (for SNAr) | Strong electron-donating groups can decrease reactivity | Nucleophilic Aromatic Substitution | jk-sci.comacs.org |
Reaction Mechanisms and Pathways of 1 2 Bromoethoxy 2 Chlorobenzene
Nucleophilic Substitution Reactions Involving the Bromoethoxy Moiety
The bromoethoxy portion of the molecule is a primary site for nucleophilic substitution reactions, largely due to the presence of the bromine atom, which is an excellent leaving group. bloomtechz.combloomtechz.com These reactions are fundamental in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.
The reaction pathway for nucleophilic substitution at the bromoethoxy group is predominantly the bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to the displacement of the bromide ion and the formation of a new bond. The ethyl group provides ample space for the backside attack characteristic of SN2 reactions. bloomtechz.com Strong nucleophiles, such as alkoxides and amines, readily displace the bromine via this pathway. bloomtechz.com
While less common for a primary alkyl halide, a unimolecular nucleophilic substitution (SN1) mechanism could occur under specific conditions, such as with weaker nucleophiles or under more forceful reaction conditions that might promote the formation of a transient carbocation intermediate. bloomtechz.com
The Williamson ether synthesis is a classic example of an SN2 reaction involving such a substrate, where an alkoxide acts as the nucleophile to form a new ether linkage. bloomtechz.com
Table 1: Comparison of SN1 and SN2 Pathways for the Bromoethoxy Moiety
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |
| Substrate Preference | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Stereochemistry | Racemization | Inversion of configuration |
| Likelihood for 1-(2-Bromoethoxy)-2-chlorobenzene | Low, except under forcing conditions | High, favored pathway |
The reactivity of the bromine atom in the bromoethoxy moiety is influenced by the electronic environment created by the 2-chlorophenyl group. The chlorobenzene (B131634) ring is electron-withdrawing due to the inductive effect of the chlorine atom. This effect can slightly increase the partial positive charge on the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.
The selectivity of the reaction is also dependent on the nature of the nucleophile. Strong, sterically unhindered nucleophiles will favor the SN2 pathway, leading to direct substitution. If the nucleophile is also a strong base, elimination reactions (E2) can compete with substitution, leading to the formation of 1-chloro-2-(vinyloxy)benzene. The choice of solvent and temperature are critical in directing the reaction toward the desired substitution product over the elimination byproduct.
Aromatic Ring Reactivity and Transformations
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying aromatic systems. The rate and regioselectivity of these reactions are controlled by the directing effects of the existing chloro and bromoethoxy substituents.
The reactivity of the benzene ring towards electrophiles is determined by the combined electronic effects of its substituents. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). leah4sci.com
-Cl (Chloro group): This group is deactivating. stackexchange.combartleby.com Chlorine is highly electronegative and withdraws electron density from the ring through the inductive effect, making the ring less attractive to incoming electrophiles compared to benzene. stackexchange.com
-OCH2CH2Br (Bromoethoxy group): The ether oxygen atom has lone pairs of electrons that it can donate to the benzene ring through resonance (+R effect). allen.in This electron donation increases the electron density of the ring, particularly at the ortho and para positions. Therefore, the alkoxy group is considered an activating group. allen.inlibretexts.org
When multiple substituents are present, the directing effect is typically controlled by the most powerfully activating group. ualberta.ca In this case, the alkoxy group is an activator, while the chloro group is a deactivator. Thus, the bromoethoxy group will be the dominant directing group, making the ring as a whole activated for electrophilic substitution compared to chlorobenzene alone, and directing incoming electrophiles primarily to the ortho and para positions relative to itself.
Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile will be directed to the positions that are ortho or para to the strongly activating bromoethoxy group. The primary positions for substitution would be carbon 4 (para to the alkoxy group) and carbon 6 (ortho to the alkoxy group). Steric hindrance from the existing substituents may influence the ratio of the resulting products.
| -OR | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |
Coupling Reactions for Further Derivatization and Functionalization
The structure of this compound features two distinct carbon-halogen bonds: an aliphatic C-Br bond and an aromatic C-Cl bond. The aromatic C-Cl bond serves as a key site for various palladium- and copper-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable extensive derivatization of the benzene ring.
Generally, the reactivity of aryl halides in these coupling reactions follows the trend I > Br > Cl > F. Consequently, the C-Cl bond in this compound is less reactive than corresponding aryl bromides or iodides, often necessitating more forcing conditions, such as higher temperatures or the use of specialized, electron-rich ligands to facilitate the catalytic cycle. wikipedia.orgmdpi.com
Several prominent coupling reactions can be employed for the functionalization of this molecule:
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve reacting it with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a bulky phosphine (B1218219) ligand (e.g., X-Phos) to synthesize various N-aryl derivatives. beilstein-journals.org The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. libretexts.org
Ullmann Condensation : A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst can yield diaryl ethers or alkyl aryl ethers. mdpi.com Traditional Ullmann reactions require high temperatures, though modern protocols with soluble copper catalysts and ligands can proceed under milder conditions. wikipedia.org
Heck Reaction : The Heck reaction creates C-C bonds by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would attach a vinyl group to the 2-position of the benzene ring, forming a substituted styrene derivative. The success of the reaction with an aryl chloride often depends on the catalyst system, with phosphine-free catalysts or those with N-heterocyclic carbene (NHC) ligands showing high activity. organic-chemistry.orgnih.gov
Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, to form arylalkynes. wikipedia.orglibretexts.org This method could be used to introduce an alkyne substituent onto the aromatic ring of this compound. While aryl chlorides are challenging substrates, specific ligand systems have been developed to facilitate these couplings under milder, copper-free conditions. organic-chemistry.orgucsb.edu
The interactive table below summarizes the potential coupling reactions for the derivatization of the aryl chloride moiety.
| Reaction Name | Bond Formed | Typical Reagents | Catalyst System | General Conditions |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine, Base (e.g., NaOt-Bu) | Pd(0) source + Phosphine Ligand | Inert solvent, moderate to high temperature |
| Ullmann Condensation | C-O, C-N, C-S | Alcohol, Amine, or Thiol | Copper (metal or salt) | High temperature, polar solvent (e.g., DMF) |
| Heck Reaction | C-C (alkenyl) | Alkene, Base (e.g., Et₃N) | Pd(0) or Pd(II) source | Polar solvent, elevated temperature |
| Sonogashira Coupling | C-C (alkynyl) | Terminal Alkyne, Base (e.g., Amine) | Pd(0) source + Cu(I) co-catalyst | Anhydrous, anaerobic conditions |
Radical Reaction Mechanisms Relevant to Halogenated Ethers
Halogenated ethers like this compound can participate in radical reactions, typically initiated by the homolytic cleavage of a carbon-halogen bond. libretexts.org The compound has two potential sites for radical generation: the aliphatic C-Br bond and the aromatic C-Cl bond. The C(sp³)-Br bond is significantly weaker than the C(sp²)-Cl bond and is therefore the more likely site for initial radical formation under thermal or photochemical conditions. ucsb.eduyoutube.com
The mechanism of a radical reaction generally proceeds through three main stages: initiation, propagation, and termination. lumenlearning.com
Initiation : This step involves the generation of a radical species. For this compound, this is most readily achieved by the homolytic cleavage of the C-Br bond using heat or UV light, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This produces a bromine radical and a primary alkyl radical, the 2-(2-chlorophenoxy)ethyl radical.
Propagation : The initially formed carbon-centered radical can then undergo further reactions. A key pathway for the 2-(2-chlorophenoxy)ethyl radical is an intramolecular cyclization. wikipedia.org The radical can attack the aromatic ring to form a new C-C bond, leading to a cyclic intermediate. This cyclization can proceed via two main pathways:
5-exo-trig cyclization : The radical attacks the ortho-carbon of the benzene ring (C1 position), leading to the formation of a five-membered ring. This pathway is generally kinetically favored according to Baldwin's rules for radical cyclizations.
6-endo-trig cyclization : The radical attacks the ipso-carbon bearing the oxygen atom, which is less common.
Following the favored 5-exo cyclization, the resulting cyclohexadienyl radical intermediate would need to be stabilized. This can occur through the loss of the chlorine atom to rearomatize the ring, yielding a dihydrobenzofuran derivative. This entire sequence, from the initial radical to the cyclized product, constitutes the propagation phase. ub.edu
Termination : The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. lumenlearning.com This is a rare event due to the low concentration of radicals but can involve the coupling of two carbon-centered radicals, a carbon radical with a bromine radical, or other radical species present in the reaction mixture.
The table below outlines the fundamental steps in a potential radical cyclization pathway for this compound.
| Stage | Description | Example Step |
|---|---|---|
| Initiation | Generation of the initial radical via homolytic cleavage of the weakest bond. | Cl-C₆H₄-O-CH₂CH₂-Br → Cl-C₆H₄-O-CH₂CH₂• + •Br |
| Propagation | Intramolecular radical cyclization onto the aromatic ring. | Cl-C₆H₄-O-CH₂CH₂• → Cyclized cyclohexadienyl radical intermediate |
| Rearomatization to form the final product. | Cyclized radical intermediate → Dihydrobenzofuran + •Cl | |
| Termination | Combination of two radical species to end the chain reaction. | 2 R• → R-R |
Spectroscopic Characterization Methodologies for Structural Elucidation of 1 2 Bromoethoxy 2 Chlorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of 1-(2-Bromoethoxy)-2-chlorobenzene, distinct signals corresponding to the aromatic and aliphatic protons are observed.
The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring—a chlorine atom and a bromoethoxy group—influences the specific chemical shifts and coupling patterns of these protons. The protons on the ethoxy chain, being aliphatic, resonate at higher field (upfield) compared to the aromatic protons. The methylene (B1212753) group adjacent to the oxygen atom is expected to be deshielded relative to the methylene group bonded to the bromine atom.
Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton signal to its specific position in the molecule.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.
The aromatic carbon atoms typically resonate in the range of δ 110-160 ppm. The carbon atom bonded to the chlorine atom and the carbon atom bonded to the oxygen of the ethoxy group will have their chemical shifts significantly influenced by the electronegativity of these substituents. The aliphatic carbons of the bromoethoxy group will appear at a much higher field.
| Assignment | Chemical Shift (ppm) |
| Aromatic Carbons | 110-160 |
| Aliphatic Carbons | (Higher field) |
This table presents typical chemical shift ranges for the carbon atoms in this compound.
To further refine the structural assignment and resolve any ambiguities, advanced NMR techniques are often employed. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and between protons and carbons, respectively. These experiments are invaluable for confirming the connectivity of atoms within the molecule.
Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) calculations can be used in conjunction with experimental NMR data. researchgate.net GIAO calculations, based on density functional theory (DFT), can predict the NMR chemical shifts of a proposed structure. researchgate.net By comparing the calculated chemical shifts with the experimental values, the proposed structure can be validated with a high degree of confidence. These advanced methods are particularly useful for complex molecules or when isomeric structures are possible. researchgate.netipb.pt
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comnih.gov The absorption of infrared radiation or the scattering of laser light results in a spectrum that is characteristic of the functional groups present in the molecule, providing a molecular "fingerprint". nih.gov
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. thermofisher.com The resulting spectrum reveals the presence of specific functional groups. For this compound, key vibrational modes can be identified.
The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the ethoxy group will appear at slightly lower wavenumbers. The C-O-C ether linkage will exhibit a strong, characteristic stretching vibration. The presence of the C-Cl and C-Br bonds will also give rise to distinct stretching vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, C-Cl stretching absorptions for simple organic chlorine compounds are often found in the 750-700 cm⁻¹ region. uantwerpen.be
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 researchgate.net |
| Aliphatic C-H Stretch | <3000 |
| C-O-C Stretch | (Characteristic strong band) |
| C-Cl Stretch | 750-700 uantwerpen.be |
| C-Br Stretch | (Fingerprint region) |
This table summarizes the expected FTIR absorption bands for the key functional groups in this compound.
FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. uantwerpen.be While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. thermofisher.com This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.
For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can often be observed in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also have characteristic Raman signals. The combination of both FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive structural confirmation. thermofisher.comnih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound, this method is particularly informative due to the presence of bromine and chlorine isotopes.
The molecular structure of this compound contains two halogen atoms, chlorine and bromine, which have distinct isotopic distributions. Chlorine exists as two primary isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), in an approximate 3:1 ratio. docbrown.infocsbsju.edu Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. csbsju.edu This isotopic composition results in a characteristic pattern of molecular ion peaks in the mass spectrum. Instead of a single molecular ion peak (M⁺), a cluster of peaks appears, corresponding to the different isotopic combinations. The most prominent peaks would be the M⁺, [M+2]⁺, and [M+4]⁺ ions, with their relative intensities dictated by the statistical probability of each isotope combination.
Upon ionization in the mass spectrometer, the energetically unstable molecular ion undergoes fragmentation. libretexts.org The fragmentation pattern provides valuable information about the compound's structure by revealing the weakest bonds and the most stable resulting fragments. The fragmentation of molecules containing halogens is often characterized by the loss of the halogen atom. csbsju.edulibretexts.org
For this compound, key fragmentation pathways can be predicted:
Alpha-Cleavage: Scission of the bond between the oxygen and the bromoethyl group can lead to the formation of a chlorophenoxy cation.
Loss of a Halogen: Cleavage of the C-Br or C-Cl bond is a common fragmentation route. docbrown.infocsbsju.edu The loss of a bromine radical is often observed.
Cleavage of the Ether Bond: The C-O bonds in the ether linkage can break, leading to various fragment ions.
McLafferty Rearrangement: While less direct for this structure, rearrangement followed by fragmentation can occur.
Formation of Phenyl Cation: Loss of the entire bromoethoxy group and the chlorine atom can result in the stable phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info
The analysis of these fragments helps to piece together the original molecular structure.
Table 1: Predicted Mass Spectrometry Fragments for this compound This table presents a hypothetical fragmentation pattern based on common fragmentation rules for similar compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 234/236/238 | Molecular Ion | [C₈H₈⁷⁹Br³⁵ClO]⁺ / [C₈H₈⁸¹Br³⁵ClO]⁺ & [C₈H₈⁷⁹Br³⁷ClO]⁺ / [C₈H₈⁸¹Br³⁷ClO]⁺ | Isotopic cluster due to Br and Cl isotopes. |
| 155/157 | [M - C₂H₄Br]⁺ | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ | Loss of the bromoethyl group. |
| 127/129 | [M - C₂H₄OBr]⁺ | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of the bromoethoxy group. |
| 111/113 | Phenyl cation with Cl | [C₆H₄Cl]⁺ | A characteristic fragment for chlorobenzene (B131634) derivatives. docbrown.info |
| 107/109 | Bromoethyl cation | [C₂H₄Br]⁺ | Cleavage of the ether C-O bond. |
| 77 | Phenyl cation | [C₆H₅]⁺ | A stable fragment resulting from the loss of all substituents. docbrown.info |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to identify the types of electronic transitions possible within a molecule and to determine its absorption properties.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The electrons in the π-system of the aromatic ring are excited to higher energy anti-bonding orbitals (π). These are known as π → π transitions. libretexts.org Such transitions are typically characterized by high molar absorptivity values. libretexts.org
The substituents on the benzene ring—the chloro group and the bromoethoxy group—act as auxochromes. Auxochromes are groups that modify the absorption of a chromophore. The oxygen atom in the ether linkage has non-bonding electrons (n electrons). This allows for another type of transition, the n → π* transition, where a non-bonding electron is promoted to an anti-bonding π* orbital of the aromatic ring. libretexts.orglibretexts.org These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions. libretexts.org
The presence of these substituents typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The solvent in which the spectrum is recorded can also influence the position and intensity of absorption bands. For instance, n → π* transitions often exhibit a blue shift (shift to shorter wavelengths) in polar solvents. libretexts.org The electronic transitions in chlorobenzene derivatives have been studied, and the addition of substituents is known to shift the wavelengths of the UV electronic lines. nipne.ro
Table 2: Expected Electronic Transitions for this compound This table outlines the probable electronic transitions for the compound based on its structural features.
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | 200-280 nm | High (~10,000 L mol⁻¹ cm⁻¹) libretexts.org |
Computational Chemistry and Theoretical Investigations of 1 2 Bromoethoxy 2 Chlorobenzene
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, geometry of the molecule. For a flexible molecule like 1-(2-Bromoethoxy)-2-chlorobenzene, which possesses several rotatable single bonds (specifically the C-C and C-O bonds in the bromoethoxy side chain), a conformational analysis is crucial. This involves identifying various stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy conformation.
While specific optimized parameters for this compound are not available, a study on the related compound 1-bromo-2-chlorobenzene provides insight into the expected structural parameters of the substituted benzene (B151609) ring. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield precise bond lengths and angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Molecule (1-Bromo-2-chlorobenzene) Data modeled after typical DFT calculation results for similar structures.
| Parameter | Calculated Value (Å or °) |
|---|---|
| C1-C2 Bond Length | 1.398 Å |
| C1-Br Bond Length | 1.910 Å |
| C2-Cl Bond Length | 1.745 Å |
| C1-C2-C3 Bond Angle | 120.5° |
| Br-C1-C6 Bond Angle | 119.8° |
| Cl-C2-C1 Bond Angle | 120.1° |
For this compound, the analysis would be more complex, focusing on the dihedral angles of the side chain to understand its spatial orientation relative to the aromatic ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity).
LUMO: The innermost orbital devoid of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom. The LUMO would likely be an antibonding orbital (π*) distributed across the benzene ring. The presence of electronegative bromine, chlorine, and oxygen atoms would influence the energies of these orbitals. A computational study on chlorobenzene (B131634) indicates that the HOMO-LUMO gap is a key factor in its electronic behavior. researchgate.net A smaller HOMO-LUMO gap for this compound compared to benzene would indicate increased reactivity. rsc.org
Table 2: Conceptual Frontier Orbital Properties This table presents expected trends and interpretations for a hypothetical analysis of this compound.
| Property | Significance | Expected Finding for this compound |
|---|---|---|
| EHOMO | Electron-donating ability | Relatively high energy, indicating potential for nucleophilic character. |
| ELUMO | Electron-accepting ability | Lowered by electronegative substituents, indicating sites for electrophilic attack. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity & stability | A moderate gap would suggest a balance of stability and reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red: Regions of negative potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack.
Blue: Regions of positive potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, an MEP map would show significant negative potential (red) around the oxygen, chlorine, and bromine atoms due to their high electronegativity and lone pairs of electrons. walisongo.ac.idwolfram.com The hydrogen atoms on the aromatic ring and the ethyl group would exhibit positive potential (blue). Such a map is invaluable for predicting intermolecular interactions and identifying reactive sites. mdpi.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of chemical reaction pathways. researchgate.net This involves calculating the energy of the molecular system as it transforms from reactants to products. Key points on this pathway include intermediates (local energy minima) and, most importantly, transition states (saddle points of maximum energy between minima).
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. By modeling these pathways, chemists can elucidate complex reaction mechanisms, compare the feasibility of competing pathways, and design catalysts. For this compound, potential reactions for study could include nucleophilic substitution on the bromoethyl group or electrophilic aromatic substitution on the ring. Transition state analysis would reveal the structures and energies of the high-energy intermediates involved in these processes. rsc.org
Thermodynamic and Kinetic Considerations from Computational Approaches
Beyond reaction pathways, computational methods can provide quantitative data on the thermodynamics and kinetics of chemical processes. uva.es
Kinetic Parameters: Transition State Theory (TST) can be used with the computed activation energy (Ea) to calculate theoretical reaction rate constants (k). This allows for a direct comparison between theoretical predictions and experimental kinetic data, providing a deeper understanding of reaction dynamics.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling a Lewis structure. nih.gov This method provides detailed insights into:
Charge Distribution: NBO analysis calculates the "natural" atomic charge on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Donor-Acceptor Interactions: It quantifies the delocalization of electron density from occupied "donor" orbitals (like bonding orbitals or lone pairs) to unoccupied "acceptor" orbitals (typically antibonding orbitals). The energy associated with these interactions (E(2)) indicates the strength of hyperconjugation and resonance effects, which contribute to molecular stability.
For this compound, NBO analysis would quantify the electron-withdrawing effects of the chloro, bromo, and ethoxy substituents on the benzene ring. It would also reveal stabilizing interactions, such as the delocalization of lone-pair electrons from the oxygen atom into the antibonding orbitals of the aromatic ring. A combined MEP and NBO analysis provides a powerful approach to understanding the relationship between a molecule's structure and its reactivity. walisongo.ac.id
Advanced Applications in Chemical Synthesis and Materials Science
A Multifaceted Building Block in Synthesis
The strategic placement of chloro and bromo substituents on the 1-(2-bromoethoxy)-2-chlorobenzene molecule underpins its utility as a versatile synthetic intermediate. biosynth.com These halogen atoms provide distinct reactive handles that can be selectively targeted in various chemical transformations, allowing for the stepwise construction of intricate molecular frameworks. This versatility has led to its application in several key areas of chemical manufacturing.
A Precursor in the Realm of Pharmaceutical Synthesis
The structural motifs present in this compound are of significant interest in medicinal chemistry for the synthesis of new therapeutic agents. While specific, publicly documented examples of blockbuster drugs synthesized directly from this compound are not prevalent, its potential as a precursor for various pharmaceutical classes is recognized within the research and development sector.
The compound's utility is particularly evident in the synthesis of analogues of established drugs and in the exploration of new chemical entities. For instance, the dibenzo[b,f] biosynth.comthermofisher.comthiazepine core is a key structural feature of the atypical antipsychotic drug Quetiapine. google.comgoogle.compsu.edu Synthetic routes to Quetiapine and its related compounds often involve the coupling of a dibenzothiazepine nucleus with a side chain. google.comgoogle.compsu.edu While many reported syntheses of Quetiapine itself utilize 1-(2-hydroxyethoxy)ethylpiperazine, the structural elements of this compound make it a plausible starting material for the synthesis of novel analogues. The bromoethoxy group can react with an appropriate amine, such as a piperazine (B1678402) derivative, while the chlorobenzene (B131634) moiety can be a site for further functionalization or ring-forming reactions to construct the tricyclic core of dibenzothiazepine-like structures.
The following table outlines the key reactive sites of this compound and their potential applications in pharmaceutical synthesis:
| Reactive Site | Potential Reaction Type | Application in Pharmaceutical Synthesis |
| Bromoethyl group | Nucleophilic substitution | Introduction of side chains containing amine or other functional groups, crucial for receptor binding and modulating pharmacokinetic properties. |
| Chlorobenzene ring | Nucleophilic aromatic substitution, cross-coupling reactions | Construction of polycyclic aromatic systems found in various classes of drugs, including antipsychotics and cardiovascular agents. |
The development of novel psychoactive compounds and other therapeutic agents often relies on the availability of versatile building blocks like this compound to create libraries of new molecules for biological screening.
An Intermediate in the Development of Agrochemicals
In the agrochemical industry, the development of new and effective pesticides and herbicides is crucial for modern agriculture. Halogenated aromatic compounds are a well-established class of agrochemicals, and this compound serves as a valuable intermediate in the synthesis of new active ingredients. The presence of both chlorine and bromine atoms can contribute to the biological activity of the final product.
While specific, commercialized agrochemicals derived directly from this compound are not widely publicized, its structural features are relevant to the synthesis of various classes of pesticides. For example, the synthesis of some fungicides involves the reaction of halogenated phenols with other chemical entities. The 2-chlorophenoxy moiety of this compound can be a key component in building such fungicidal molecules.
Research in this area often focuses on creating novel compounds for screening purposes. The reactivity of the bromoethyl side chain allows for its conjugation with various heterocyclic or other functional moieties known to impart pesticidal activity.
Application in the Synthesis of Dyes and Pigments
The vibrant world of synthetic dyes and pigments relies on the chemical manipulation of chromophoric and auxochromic groups within organic molecules. This compound, with its reactive sites, can be utilized as an intermediate in the synthesis of certain classes of dyes, particularly disperse dyes. amoghchemicals.inyingschem.comtristarintermediates.orgresearchgate.net
Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. The synthesis of these dyes often involves the reaction of an aromatic amine or phenol (B47542) with a suitable coupling partner. The 2-chlorophenoxy portion of this compound can be incorporated into the backbone of a dye molecule. The bromoethoxy group offers a reactive handle to introduce other functional groups that can modify the dye's color, fastness, or affinity for specific fibers.
While detailed synthetic pathways for specific commercial dyes using this exact intermediate are often proprietary, the general principles of dye chemistry suggest its utility in creating novel colorants.
Contributions to Polymer Science and the Synthesis of Functional Materials
The dual reactivity of this compound makes it a candidate for the synthesis of functional polymers. The bromo and chloro substituents can participate in different types of polymerization reactions, leading to the formation of polymers with tailored properties.
One area of potential application is in the synthesis of poly(arylene ether)s. These are high-performance thermoplastics known for their excellent thermal and chemical stability. The synthesis of poly(arylene ether)s often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide. While not a dihalide itself, this compound could be used to introduce specific side chains or end-caps onto polymer backbones, thereby modifying their properties such as solubility, processability, or flame retardancy. The presence of the chloro and bromo groups could also allow for post-polymerization modification, enabling the creation of even more complex and functional materials.
Leveraging Structural Features for the Development of Fine Chemicals
Beyond its role in the production of specific end-products like pharmaceuticals or dyes, this compound is a valuable intermediate in the broader field of fine chemical synthesis. frontierspecialtychemicals.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications.
The distinct reactivity of the bromoethyl and chlorophenyl moieties allows for a range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules. For example, the bromoethyl group can be readily converted to other functional groups such as alcohols, amines, nitriles, or thiols through nucleophilic substitution reactions. The chlorobenzene ring can undergo various transformations, including nitration, sulfonation, or cross-coupling reactions, to introduce additional functionality.
This versatility allows chemists to use this compound as a platform to build a wide array of specialty chemicals with specific desired properties for use in research, as analytical standards, or as intermediates for other high-value products.
Structure Activity Relationship Sar Studies of Halogenated Aryl Ethers Including 1 2 Bromoethoxy 2 Chlorobenzene Derivatives
Influence of Halogenation Patterns on Biological Activity Profiles
The type, number, and position of halogen substituents on the aromatic ring of aryl ethers are critical determinants of biological activity. Halogens modify the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can profoundly impact its interaction with biological systems.
In studies of bromophenol derivatives acting as PTP1B inhibitors, it was noted that having multiple bromine atoms (four to five) attached to the aryl rings was an important feature for potent inhibition. nih.gov The position of the halogen is also crucial. Research on halogenated derivatives of other aromatic compounds has shown that substitution at the ortho-position can enhance activity, whereas substitution at the para-position may reduce it. This suggests that for a derivative of 1-(2-Bromoethoxy)-2-chlorobenzene, the ortho-chloro substituent is likely a key contributor to its potential biological profile.
Table 1: Influence of Aryl Ring Halogenation on Biological Activity
This table compiles data from various studies on structurally related aryl ethers to illustrate SAR principles.
| Base Structure | Aryl Substitution Variation | Biological Target / Assay | Observed Activity Trend | Reference |
| 2-Phenoxybenzamide | 4-Fluorophenoxy | P. falciparum (Antiplasmodial) | High activity (IC50 = 1.146 µM) | mdpi.com |
| 2-Phenoxybenzamide | Phenoxy (unsubstituted) | P. falciparum (Antiplasmodial) | Lower activity (IC50 = 1.222 µM) | mdpi.com |
| Diphenyl Sulfone | 4-Bromophenyl | Antimicrobial | Slightly beneficial vs. unsubstituted | mdpi.com |
| Diphenyl Sulfone | 4-Chlorophenyl | Antimicrobial | Activity lower than unsubstituted analog | mdpi.com |
| Bromophenol Scaffold | Multi-bromo substitution | PTP1B Inhibition | Potent inhibition (IC50 = 0.89 µM) | nih.gov |
Ethoxy Chain Modifications and Their Impact on Structure-Activity Relationships
The ethoxy side chain, -(O-CH₂-CH₂-Br), in this compound offers numerous possibilities for modification, each capable of altering the molecule's biological activity. Changes to the chain length, flexibility, and the nature of the terminal functional group can affect the compound's binding affinity, solubility, and reactivity.
Research on analogous structures demonstrates the significant impact of side-chain modifications. For example, in a series of (E)-phenoxyacrylic amide derivatives, modifications to the ester group at the end of a side chain led to a potent inhibitor of HIF-1α. nih.gov In another study on N-substituted quinoxaline-2-carboxamides, extending the linker in the side chain from a single methylene (B1212753) (-CH₂-) to a propylene (B89431) (-C₃H₆-) group preserved antitubercular activity, whereas an ethylene (B1197577) (-C₂H₄-) linker was detrimental. mdpi.com This indicates that both the length and conformation of the side chain are critical for optimal interaction with the biological target.
The terminal bromine atom on the ethoxy chain is a particularly important feature. It acts as a leaving group, enabling the molecule to potentially alkylate nucleophilic residues (e.g., cysteine, histidine) in biological macromolecules like enzymes or receptors. This covalent interaction can lead to irreversible inhibition, often resulting in high potency. A study on eugenol (B1671780) derivatives showed that converting a terminal alkene to an epoxide and then to a bromoalcohol derivative significantly altered the antimicrobial activity against Staphylococcus aureus, with the MIC values changing at each step. core.ac.uk This underscores how modifications to the reactivity and functionality of the side chain directly influence biological effect.
Table 2: Impact of Side-Chain Modifications on Biological Activity
This table provides representative examples of how modifying the ether side chain in related compounds affects biological outcomes.
| Base Structure | Side Chain Modification | Biological Target / Assay | Observed Activity Trend | Reference |
| Eugenol | Allyl group | S. aureus (Antimicrobial) | MIC = 115 µg/mL | core.ac.uk |
| Eugenol Derivative | Epoxide | S. aureus (Antimicrobial) | Improved activity (MIC = 57 µg/mL) | core.ac.uk |
| Eugenol Derivative | Bromoalcohol | S. aureus (Antimicrobial) | Same activity as parent (MIC = 115 µg/mL) | core.ac.uk |
| Quinoxaline-2-carboxamide | N-benzyl (C1 linker) | M. tuberculosis | Good activity (MIC = 3.91 µg/mL) | mdpi.com |
| Quinoxaline-2-carboxamide | N-phenethyl (C2 linker) | M. tuberculosis | Reduced activity (MIC > 15.625 µg/mL) | mdpi.com |
| Quinoxaline-2-carboxamide | N-phenylpropyl (C3 linker) | M. tuberculosis | Preserved activity (MIC = 3.91 µg/mL) | mdpi.com |
Electronic and Steric Effects on Observed Structure-Activity Profiles
The biological activity profiles observed in SAR studies are underpinned by fundamental electronic and steric effects. These properties dictate how a molecule fits into a binding site and the nature of the intermolecular forces it can form.
Electronic Effects: The halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). In this compound, the chlorine atom at the ortho position significantly lowers the electron density of the aromatic ring. This can influence the pKa of the ether oxygen and affect its ability to participate in hydrogen bonding. Furthermore, the electronic nature of the ring influences its susceptibility to metabolic oxidation. The introduction of halogens can also create favorable electrostatic interactions, such as halogen bonding, with biological targets.
Steric Effects: The size and spatial arrangement of atoms (steric factors) are critical for a molecule's ability to fit into a specific receptor or enzyme active site. The ortho-chloro substituent in this compound imposes a significant steric constraint, which can force the ethoxy side chain into a particular conformation. This conformational preference may be crucial for aligning the terminal bromine atom correctly for a reaction with its target. Studies on other substituted phenols have consistently shown that the position of alkyl and halogen groups influences toxicity, a function of both steric and electronic properties. nih.gov In some cases, increasing steric bulk can lead to improved activity, while in others it can prevent the molecule from accessing its binding site. The interplay between steric hindrance and electronic effects is complex; for instance, while bulky groups might sterically block a reaction, they can also enhance binding through increased van der Waals interactions if the binding pocket is accommodating. mdpi.com
Environmental Fate and Degradation Mechanisms of Halogenated Aryl Ethers
Identification of Degradation Products and Metabolites
The degradation of 1-(2-Bromoethoxy)-2-chlorobenzene is expected to produce a variety of intermediate compounds, or metabolites, before its complete mineralization to carbon dioxide, water, and inorganic halides.
Based on the degradation pathways of similar compounds, potential degradation products can be predicted. Atmospheric degradation initiated by hydroxyl radicals is likely to lead to the formation of hydroxylated and ring-opened products. Photodegradation may result in the cleavage of the C-Br, C-Cl, or C-O bonds, leading to the formation of 2-chlorophenol (B165306), bromoethanol, and other related compounds.
In biological systems, the initial steps of degradation could involve hydroxylation of the aromatic ring to form chlorocatechols or cleavage of the ether bond to yield 2-chlorophenol and 2-bromoethanol (B42945). Further metabolism of these intermediates would then proceed along established pathways for the degradation of phenols and aliphatic alcohols. For instance, the metabolism of chlorobenzene (B131634) in humans and animals is known to produce various chlorophenols and chlorocatechols.
It is important to note that without specific experimental data for this compound, the identification of its degradation products remains speculative.
Q & A
Q. Key Considerations :
- Solvent polarity impacts reaction rate; polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Excess 1,2-dibromoethane minimizes di-substitution byproducts.
How can competing side reactions (e.g., di-substitution or elimination) be mitigated during synthesis?
Advanced Research Focus
Competing pathways arise due to the bifunctional nature of 1,2-dibromoethane. Temperature control (40–60°C) and stoichiometric precision (1:1.2 molar ratio of 2-chlorophenol to 1,2-dibromoethane) reduce di-substitution. For example, Hart’s Grignard method for analogous bromo-chloro aryl ethers achieved 50% yield by maintaining anhydrous conditions and slow reagent addition to suppress elimination .
Q. Methodological Optimization :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.
- Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion.
What purification techniques are effective for isolating this compound?
Basic Research Focus
Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively separates the target compound from unreacted phenol or di-substituted byproducts. For high-purity applications (>97%), recrystallization in ethanol/water mixtures is recommended, as demonstrated for structurally similar bromoethoxy chlorobenzenes .
Q. Key Data :
How can regioisomeric impurities be identified and quantified in synthesized batches?
Advanced Research Focus
¹H NMR and ¹³C NMR are critical for distinguishing regioisomers. For example:
- The 2-chloro substituent deshields adjacent aromatic protons (δ 7.2–7.5 ppm), while 4-chloro isomers show distinct splitting patterns.
- HSQC and NOESY correlations resolve spatial proximity of bromoethoxy and chloro groups. Contradictions in spectral assignments between studies may arise from solvent effects or impurities; cross-validation with HPLC-MS (using C18 columns) is advised .
What role does this compound play in pharmaceutical intermediate synthesis?
Applied Research Focus
The compound serves as a precursor in quaternary ammonium salt synthesis , such as umeclidinium bromide (a COPD drug). In patented routes, bromoethoxy aryl ethers undergo alkylation with bicyclic amines, followed by anion exchange. Solvent choice (e.g., THF or water) critically impacts reaction efficiency and byproduct formation .
Q. Case Study :
- Umeclidinium bromide synthesis achieved 80% yield in water due to enhanced solubility of intermediates .
How do reaction mechanisms differ between Grignard and lithiation routes for functionalizing bromoethoxy chlorobenzenes?
Q. Advanced Mechanistic Analysis
- Grignard Reagents : React via single-electron transfer (SET) with bromoethoxy chlorobenzenes, forming aryl-metal intermediates. Hart’s method for 1-(Et₂P)-2-chlorobenzene achieved 50% yield but required strict temperature control (−78°C) to prevent Wurtz coupling .
- Lithiation : Direct halogen-lithium exchange at −40°C (e.g., using n-BuLi) enables selective functionalization but risks dehydrohalogenation if traces of moisture are present .
Q. Data Contradictions :
- Grignard routes favor bulkier substituents, while lithiation permits finer regioselectivity.
What stability challenges are associated with storing this compound?
Basic Research Focus
The bromoethoxy group is prone to hydrolysis under humid conditions. Storage at 0–6°C in amber vials under inert gas (N₂/Ar) extends shelf life. Degradation products (e.g., 2-chlorophenol) can be monitored via FT-IR (O-H stretch at 3300 cm⁻¹) .
How is this compound utilized in transition-metal coordination chemistry?
Advanced Application Focus
The chloro and bromo substituents act as leaving groups for synthesizing phosphine ligands. For example, reaction with PEt₂Cl in THF forms air-stable Pd(II) complexes, which are catalytically active in cross-coupling reactions. Bennett’s method achieved 72% yield for analogous ligands using low-temperature lithiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
